1-Benzyl-4-piperidone
Overview
Description
1-Benzyl-4-piperidone is a chemical compound that serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives have been extensively studied due to their potential therapeutic applications, including anti-acetylcholinesterase activity, antineoplastic properties, antimycobacterial activity, and neurokinin-1 receptor antagonism .
Synthesis Analysis
The synthesis of 1-Benzyl-4-piperidone derivatives involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and aldol condensation . Lewis acid-directed cyclocondensations have also been employed to create oxygen-substituted tetrahydrocarbolines and carbolines from piperidone enol ethers . Additionally, the rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine has been reported, providing insights into the synthetic versatility of piperidone derivatives .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-piperidone derivatives is characterized by the presence of a piperidone core, which can be modified to enhance biological activity. For instance, the introduction of bulky moieties or substituents such as benzylidene groups can significantly affect the compound's potency and selectivity . The stereochemistry of these compounds is also crucial, as demonstrated by the stereospecific reactions leading to various piperidine derivatives with distinct biological activities .
Chemical Reactions Analysis
1-Benzyl-4-piperidone derivatives undergo various chemical reactions that are essential for their biological activity. For example, the introduction of benzylsulfonyl and benzoylamino groups has been shown to enhance anti-acetylcholinesterase activity . The presence of benzylidene groups contributes to the compounds' antineoplastic and antimycobacterial properties . Furthermore, the rearrangement reactions and the formation of quaternary ammonium salts are key transformations that lead to novel compounds with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-piperidone derivatives are influenced by their molecular structure. The conjugation between donor and acceptor parts in the central heterocycles results in a flattened conformation, which affects the compounds' optical properties, such as one- and two-photon absorption of light and fluorescence . These properties are significant for the development of biophotonic materials. Additionally, the introduction of various substituents can modulate the compounds' solubility, stability, and reactivity, which are critical factors for their biological efficacy and drug-like properties .
Scientific Research Applications
Synthesis Improvements
1-Benzyl-4-piperidone has been synthesized through improved processes. Huang Shu-juan (2008) describes an optimized synthesis method that enhances yield, cost-effectiveness, and safety compared to previous literature (Huang Shu-juan, 2008).
Medical and Pharmaceutical Applications
- A study by Junya Shirai et al. (2011) identified 3-benzhydryl-4-piperidone derivatives as potent neurokinin-1 receptor antagonists, highlighting their potential in medical applications (Junya Shirai et al., 2011).
- P. Lagisetty et al. (2010) advanced 3,5-Bis(benzylidene)-4-piperidones as synthetic analogs of curcumin with anti-cancer and anti-inflammatory properties (P. Lagisetty et al., 2010).
Thermodynamic Studies
Y. B. Tewari et al. (2008) conducted thermodynamic studies on ketoreductase-catalyzed reactions involving 1-Benzyl-4-piperidone, providing valuable insights into the chemical properties and reaction dynamics of this compound (Y. B. Tewari et al., 2008).
Anticancer Research
- Swagatika Das et al. (2009) explored the use of 3,5‐Bis(benzylidene)‐4‐piperidones in creating cytotoxins with multi‐drug‐resistance reverting properties, indicating their potential in cancer treatment (Swagatika Das et al., 2009).
- Jing Wang et al. (2011) synthesized N-(substituted benzyl)-3,5-bis(benzylidene)-4-piperidones, showing significant anti-leukemia activity in leukemia K562 cells (Jing Wang et al., 2011).
Other Applications
- The compound has been used as a precursor in various chemical reactions, such as the synthesis of different derivatives and structural determinations (e.g., Samir Ibenmoussa et al., 1998; Mahboob Alam et al., 1969).
Safety And Hazards
Future Directions
1-Benzyl-4-piperidone continues to be a very useful and important starting material due to its availability, physical stability, chemical reactivity, and low cost . It is used in the synthesis of various medicinal compounds, including spirocyclic furopyridines as haloperidol-sensitive σ receptor ligands, multi-target-directed donepezil + propargylamine + 8-hydroxyquinoline (DPH) hybrids for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
1-benzylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKULRDWHPHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Record name | 1-benzyl-4-piperidone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189695 | |
Record name | 1-Benzyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189695 | |
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Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Alfa Aesar MSDS] | |
Record name | 1-Benzyl-4-piperidone | |
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Product Name |
1-Benzyl-4-piperidone | |
CAS RN |
3612-20-2 | |
Record name | 1-Benzyl-4-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3612-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Benzyl-4-piperidone | |
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Record name | N-Benzyl-4-piperidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77933 | |
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Record name | 1-Benzyl-4-piperidone | |
Source | EPA DSSTox | |
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Record name | 1-benzyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.712 | |
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Record name | N-BENZYL-4-PIPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399249PH5B | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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